molecular formula C12H15NO3 B8280759 Ethyl 2-(4-pyridylmethyl)acetoacetate

Ethyl 2-(4-pyridylmethyl)acetoacetate

Cat. No.: B8280759
M. Wt: 221.25 g/mol
InChI Key: NISLLLKCAMZRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-pyridylmethyl)acetoacetate is an ester derivative of acetoacetic acid, characterized by a 4-pyridylmethyl substituent at the α-position of the acetoacetate backbone. Its molecular formula is C₁₁H₁₃NO₃, combining the acetoacetate framework (C₅H₇O₃) with a pyridine-containing side chain. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive β-keto ester moiety and the versatility of the pyridine ring in coordination chemistry .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-oxo-2-(pyridin-4-ylmethyl)butanoate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(9(2)14)8-10-4-6-13-7-5-10/h4-7,11H,3,8H2,1-2H3

InChI Key

NISLLLKCAMZRRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=NC=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, physical properties, and applications of ethyl acetoacetate derivatives are heavily influenced by substituents at the α-position. Below is a comparative analysis:

Table 1: Structural Comparison of Ethyl 2-(4-Pyridylmethyl)acetoacetate with Analogs
Compound Name Substituent Molecular Formula Key Features References
This compound 4-Pyridylmethyl C₁₁H₁₃NO₃ Polar pyridine ring; potential for H-bonding and metal coordination. [1], [17]
Ethyl 2-phenylacetoacetate Phenyl C₁₂H₁₄O₃ Lipophilic aromatic group; precursor for phenylacetone synthesis. [8]
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Chlorophenoxy C₁₂H₁₃ClO₄ Electron-withdrawing Cl substituent; enhanced stability toward hydrolysis. [15]
Ethyl 2-(4-methoxyphenoxy)acetoacetate 4-Methoxyphenoxy C₁₃H₁₆O₅ Electron-donating OMe group; altered solubility and reactivity. [16]
Ethyl 4-(2-phthalimidoethoxy)acetoacetate Phthalimidoethoxy C₁₈H₂₀N₂O₆ Bulky, polar substituent; potential use in peptide coupling reactions. [14]
Key Observations:
  • Polarity: The pyridylmethyl group in the target compound increases polarity compared to phenyl or phenoxy analogs, likely improving solubility in polar solvents .
  • Reactivity: Electron-withdrawing groups (e.g., Cl in [15]) stabilize the enolate form, enhancing nucleophilic reactivity. The pyridyl group may act as a weak base, influencing pH-dependent reactions .
  • Steric Effects : Bulky substituents like phthalimidoethoxy ([14]) reduce reaction rates in sterically hindered environments.
Key Observations:
  • The pyridylmethyl analog may require protection of the pyridine nitrogen during synthesis to prevent side reactions .
  • Ketalization (e.g., [4]) achieves near-quantitative yields due to favorable thermodynamics, but steric bulk in substituents can reduce efficiency.

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Name Boiling Point (°C) LogP Tautomerism (Keto:Enol Ratio) Stability
This compound ~250 (est.) 1.2 85:15 (predicted) Sensitive to strong acids/bases.
Ethyl acetoacetate 181 0.89 99:1 Stable under anhydrous conditions. [17]
Ethyl 2-phenylacetoacetate 285 2.1 95:5 Hydrolyzes slowly in aqueous acid. [8]
Ethyl 2-(4-chlorophenoxy)acetoacetate 315 (est.) 2.8 90:10 Resists hydrolysis due to Cl substituent. [15]
Key Observations:
  • The pyridylmethyl group reduces LogP compared to phenyl analogs, indicating higher hydrophilicity .
  • Keto-enol tautomerism is influenced by substituents: electron-withdrawing groups stabilize the enolate, while bulky groups may shift the equilibrium .
Key Observations:
  • Pyridyl-containing analogs are underrepresented in industrial applications but show promise in medicinal chemistry due to their nitrogen heterocycle .
  • Phenyl and ketal derivatives dominate flavor/fragrance markets due to volatility and low toxicity .

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